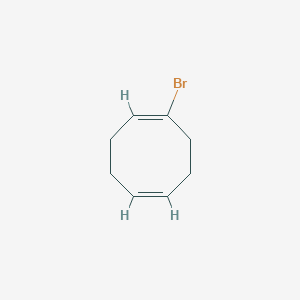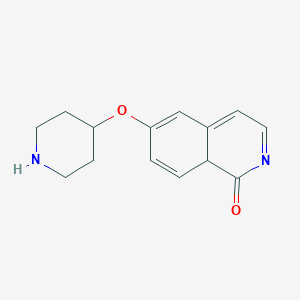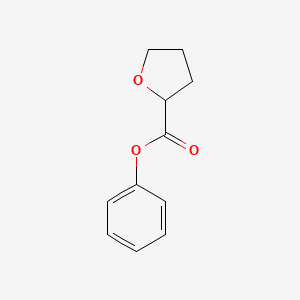
1-Bromo-1,5-cyclooctadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,5-cyclooctadiene is an organobromine compound derived from 1,5-cyclooctadiene It is characterized by the presence of a bromine atom attached to the cyclooctadiene ring, which consists of eight carbon atoms with two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials like carbon tetrachloride.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,5-cyclooctadiene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The double bonds in the cyclooctadiene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Electrophilic Addition: Reagents such as halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted cyclooctadienes depending on the nucleophile used.
Addition Products: Dihalogenated or hydrogenated cyclooctadienes.
Oxidation Products: Cyclooctadiene epoxides or diols.
Reduction Products: Reduced forms of cyclooctadiene with fewer double bonds.
Scientific Research Applications
1-Bromo-1,5-cyclooctadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,5-cyclooctadiene involves its reactivity due to the presence of the bromine atom and the double bonds in the cyclooctadiene ring. The bromine atom can participate in nucleophilic substitution reactions, while the double bonds can undergo addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical processes .
Comparison with Similar Compounds
1,5-Cyclooctadiene: The parent compound without the bromine atom.
1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.
9-Borabicyclo[3.3.1]nonane (9-BBN): A derivative of 1,5-cyclooctadiene used in hydroboration reactions.
Uniqueness: 1-Bromo-1,5-cyclooctadiene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its parent compound, 1,5-cyclooctadiene. This makes it a valuable intermediate in organic synthesis and a useful compound for studying the effects of bromination on cyclooctadiene derivatives .
Properties
Molecular Formula |
C8H11Br |
|---|---|
Molecular Weight |
187.08 g/mol |
IUPAC Name |
(1E,5Z)-1-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2/b2-1-,8-7+ |
InChI Key |
JOINPZWCMNJNSJ-CDTWYVJESA-N |
Isomeric SMILES |
C/1C/C=C(\CC/C=C1)/Br |
Canonical SMILES |
C1CC=C(CCC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354634.png)
![(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12354635.png)

![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)


![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)

![N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B12354682.png)
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)

![1-(4-Chlorophenyl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12354700.png)

